5alpha-Cholesta-7,24-dien-3beta-ol 5alpha-Cholesta-7,24-dien-3beta-ol Oxygenated derivatives of cholesterol (oxysterols) present a remarkably diverse profile of biological activities, including effects on sphingolipid metabolism, platelet aggregation, apoptosis, protein prenylation, and cholesterol homeostasis.
5a-cholesta-7,24-dien-3b-ol is a cholestanoid.
5a-Cholesta-7, 24-dien-3b-ol belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. 5a-Cholesta-7, 24-dien-3b-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5a-Cholesta-7, 24-dien-3b-ol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 5a-cholesta-7, 24-dien-3b-ol is primarily located in the membrane (predicted from logP), endoplasmic reticulum and cytoplasm. 5a-Cholesta-7, 24-dien-3b-ol participates in a number of enzymatic reactions. In particular, 5a-Cholesta-7, 24-dien-3b-ol can be biosynthesized from zymosterol intermediate 2 through its interaction with the enzyme 3-beta-hydroxysteroid-Delta, Delta-isomerase. In addition, 5a-Cholesta-7, 24-dien-3b-ol can be converted into lathosterol; which is mediated by the enzyme Delta-sterol reductase. In humans, 5a-cholesta-7, 24-dien-3b-ol is involved in the ibandronate action pathway, the fluvastatin action pathway, the simvastatin action pathway, and the rosuvastatin action pathway. 5a-Cholesta-7, 24-dien-3b-ol is also involved in several metabolic disorders, some of which include the hypercholesterolemia pathway, the hyper-igd syndrome pathway, the chondrodysplasia punctata II, X linked dominant (CDPX2) pathway, and the child syndrome pathway.
Brand Name: Vulcanchem
CAS No.: 651-54-7
VCID: VC20848942
InChI: InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
SMILES: CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol

5alpha-Cholesta-7,24-dien-3beta-ol

CAS No.: 651-54-7

Cat. No.: VC20848942

Molecular Formula: C27H44O

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Cholesta-7,24-dien-3beta-ol - 651-54-7

Specification

Description Oxygenated derivatives of cholesterol (oxysterols) present a remarkably diverse profile of biological activities, including effects on sphingolipid metabolism, platelet aggregation, apoptosis, protein prenylation, and cholesterol homeostasis.
5a-cholesta-7,24-dien-3b-ol is a cholestanoid.
5a-Cholesta-7, 24-dien-3b-ol belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. 5a-Cholesta-7, 24-dien-3b-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5a-Cholesta-7, 24-dien-3b-ol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 5a-cholesta-7, 24-dien-3b-ol is primarily located in the membrane (predicted from logP), endoplasmic reticulum and cytoplasm. 5a-Cholesta-7, 24-dien-3b-ol participates in a number of enzymatic reactions. In particular, 5a-Cholesta-7, 24-dien-3b-ol can be biosynthesized from zymosterol intermediate 2 through its interaction with the enzyme 3-beta-hydroxysteroid-Delta, Delta-isomerase. In addition, 5a-Cholesta-7, 24-dien-3b-ol can be converted into lathosterol; which is mediated by the enzyme Delta-sterol reductase. In humans, 5a-cholesta-7, 24-dien-3b-ol is involved in the ibandronate action pathway, the fluvastatin action pathway, the simvastatin action pathway, and the rosuvastatin action pathway. 5a-Cholesta-7, 24-dien-3b-ol is also involved in several metabolic disorders, some of which include the hypercholesterolemia pathway, the hyper-igd syndrome pathway, the chondrodysplasia punctata II, X linked dominant (CDPX2) pathway, and the child syndrome pathway.
CAS No. 651-54-7
Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
IUPAC Name (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
Standard InChI Key PKEPPDGGTSZLBL-SKCNUYALSA-N
Isomeric SMILES C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Canonical SMILES CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Melting Point 147-151°C

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